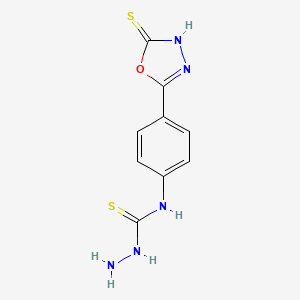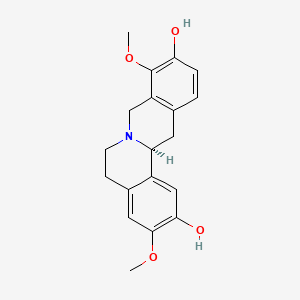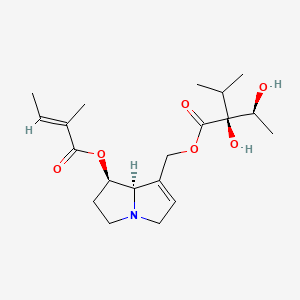
Symphytin
Übersicht
Beschreibung
Symphytine is a natural product found in various organisms including Pulmonaria obscura and Myosotis scorpioides . It belongs to the Boraginaceae family and has been used for centuries for various medicinal purposes such as treating bone breakages, sprains, rheumatism, liver problems, gastritis, ulcers, skin problems, joint pain, contusions, wounds, gout, hematomas, and thrombophlebitis .
Molecular Structure Analysis
The molecular formula of Symphytine is C20H31NO6 . It is a but-2-enoate ester and a member of pyrrolizines .Physical And Chemical Properties Analysis
Symphytine has a molecular weight of 381.5 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Traditionelle Medizin
Symphytum-Arten, die Symphytin enthalten, werden seit Jahrhunderten in der traditionellen Medizin zur Behandlung verschiedener Beschwerden eingesetzt. Sie wurden zur Behandlung von Knochenbrüchen, Verstauchungen, Rheuma, Leberproblemen, Gastritis, Geschwüren, Hautproblemen, Gelenkschmerzen und Prellungen eingesetzt .
Wundheilung
Symphytum-Arten haben eine Wirksamkeit bei der Wundheilung gezeigt. Dies basiert auf zahlreichen zellfreien, zellbasierten, tierischen und humanen Studien .
Entzündungshemmende und Schmerzhemmende Wirkung
Symphytum-Arten haben ein Potenzial in entzündungshemmenden und schmerzhemmenden (Schmerzlinderung) Anwendungen gezeigt. Dies ist besonders nützlich bei Erkrankungen wie Arthritis .
Antioxidative Aktivität
Symphytum-Arten haben eine starke antioxidative Aktivität gezeigt. Dies ist besonders wichtig bei der Behandlung chronischer Erkrankungen, die mit oxidativem Stress verbunden sind .
Enzyminhibitorisches Potenzial
Symphytum-Arten haben interessante Anti-Acetylcholinesterase- und Anti-Butyrylcholinesterase-Eigenschaften gezeigt. Dies deutet auf mögliche Anwendungen bei der Behandlung der Alzheimer-Krankheit hin .
Anti-Tyrosinase-Aktivität
Symphytum-Arten haben Anti-Tyrosinase-Eigenschaften gezeigt. Dies deutet auf mögliche Anwendungen bei der Behandlung von Hautpigmentationsstörungen hin .
Wirkmechanismus
- Its primary targets are not well-defined, but it has been traditionally used for various purposes, including bone breakages, sprains, liver problems, gastritis, ulcers, skin issues, joint pain, and contusions .
- The antimicrobial effects of comfrey leaves (which contain symphytine) may be attributed to phenolic compounds. These compounds could interfere with bacterial cell permeability, bind to adhesins, or inhibit DNA/RNA replication and transcription .
- Cellular mechanisms proposed for comfrey root extract (containing symphytine) include targeting intracellular signaling pathways triggered by NF-κB, AP-1, PPAR, Nrf2, and MAPKs .
- A hydroalcoholic extract of comfrey root impairs pro-inflammatory scenarios in human endothelial cells. Its mucilage-depleted fraction reduces interleukin-1 (IL-1)-induced expression of pro-inflammatory factors .
Target of Action
Mode of Action
Safety and Hazards
Zukünftige Richtungen
The Symphytum genus is waiting for researchers to develop safe and effective anti-inflammatory agents for additional investigation of other different mechanisms of action . Considering the innumerable potentialities of the Symphytum species and their widespread use in the world, it is extremely important to identify the areas of intense research and the main gaps in order to design future studies .
Eigenschaften
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22571-95-5 | |
| Record name | Symphytine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22571-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symphytine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYMPHYTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is symphytine and where is it found?
A1: Symphytine is a pyrrolizidine alkaloid (PA) primarily found in comfrey (Symphytum officinale L.), a plant traditionally used for medicinal purposes. Symphytine is one of several PAs identified in comfrey, alongside other notable PAs like echimidine and lycopsamine. [, , ]
Q2: What is the chemical structure of symphytine?
A2: Symphytine is a diester alkaloid composed of a retronecine base esterified with both angelic acid and viridifloric acid at the 7- and 9-positions, respectively. [, ]
Q3: What is the molecular formula and weight of symphytine?
A3: The molecular formula of symphytine is C22H33NO7, and its molecular weight is 423.5 g/mol. []
Q4: How can symphytine be detected and quantified?
A4: Various analytical techniques are employed to identify and quantify symphytine in plant material and extracts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Gas chromatography (GC) coupled with MS has also proven effective in quantifying symphytine and its N-oxide form. [, , , ]
Q5: What are N-oxides, and why are they important in the context of symphytine analysis?
A5: N-oxides are oxidized forms of alkaloids, including symphytine. They are often present at higher concentrations than their parent alkaloids in plants. Critically, standard extraction and analytical methods may underestimate the true concentration of symphytine in comfrey unless steps are taken to reduce N-oxides to their corresponding free base forms. This is crucial as N-oxides can be converted to the toxic free base form in the body. [, ]
Q6: What are the known biological activities of symphytine?
A6: Symphytine, like other PAs, exhibits hepatotoxicity. In rodent models, symphytine administration has been linked to the development of liver tumors, specifically liver cell adenomas and hemangioendothelial sarcomas. []
Q7: What is the mechanism of toxicity associated with symphytine?
A7: While the precise mechanism is not fully elucidated, research suggests that symphytine's toxicity stems from its metabolism in the liver. Hepatic enzymes are believed to convert symphytine into reactive metabolites, potentially pyrrolic derivatives, that can bind to DNA, leading to DNA damage and contributing to the development of cancerous cells. [, ]
Q8: Are there any known safety concerns regarding symphytine?
A8: Yes, consumption of comfrey, and by extension, exposure to symphytine, raises serious health concerns due to its hepatotoxicity. Cases of liver damage, including veno-occlusive disease, have been reported in humans following comfrey ingestion. [] This has led to restrictions on comfrey-containing products in some countries.
Q9: What is the current research focusing on regarding symphytine?
A10: Current research on symphytine is primarily focused on developing accurate and sensitive analytical techniques for its detection and quantification in various matrices. Additionally, efforts are underway to better understand its metabolic pathways and the specific mechanisms underlying its toxicity, particularly its genotoxicity and carcinogenicity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
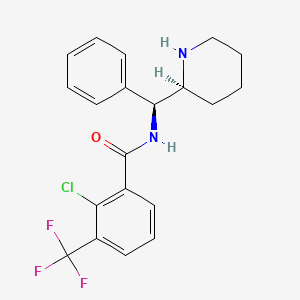
![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)

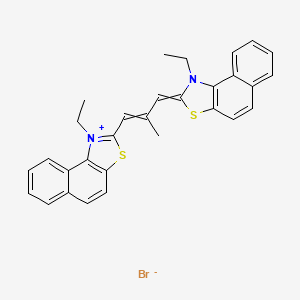
![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
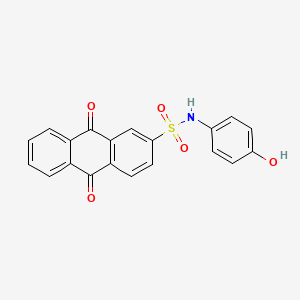
![2-(2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1681128.png)
